N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as ABT-639 and is a selective antagonist of the T-type calcium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide acts as a selective antagonist of the T-type calcium channel. This channel is involved in the regulation of calcium influx into cells and is important for a variety of physiological processes. By blocking this channel, N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide can modulate calcium signaling and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide has been shown to have analgesic properties in animal models. It has also been shown to reduce seizures in animal models of epilepsy. Additionally, it has been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide in lab experiments is its selectivity for the T-type calcium channel. This allows for more precise modulation of calcium signaling compared to non-selective calcium channel blockers. One limitation is the potential for off-target effects, as with any pharmacological agent.
Orientations Futures
There are several future directions for research involving N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide. One area of interest is its potential use in the treatment of chronic pain. Additionally, it may be useful in the treatment of other neurological disorders such as epilepsy and anxiety disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide involves a multi-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with cyclopropylamine to form N-cyclopropyl-3,4-dimethoxybenzamide. This intermediate is then reacted with cyanomethyl chloride to yield the final product, N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and is being investigated as a treatment for chronic pain. Additionally, it has been studied for its potential use in the treatment of epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-12-6-3-10(9-13(12)19-2)14(17)16(8-7-15)11-4-5-11/h3,6,9,11H,4-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYVZRZLYFGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.